molecular formula C12H16O2 B1595793 2-(3-Methylbutoxy)benzaldehyde CAS No. 81995-28-0

2-(3-Methylbutoxy)benzaldehyde

Cat. No.: B1595793
CAS No.: 81995-28-0
M. Wt: 192.25 g/mol
InChI Key: YWRAJEBRXBINMA-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . It is a benzaldehyde derivative, characterized by the presence of a 3-methylbutoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)benzaldehyde typically involves the alkylation of benzaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Methylbutoxy)benzaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-(3-Methylbutoxy)benzaldehyde exerts its effects involves the disruption of cellular antioxidation systems. It targets components such as superoxide dismutases and glutathione reductase, leading to destabilization of cellular redox homeostasis. This disruption enhances the efficacy of conventional antifungal agents by increasing the sensitivity of fungal pathogens .

Comparison with Similar Compounds

Uniqueness: 2-(3-Methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity and its interactions with biological systems, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRAJEBRXBINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290520
Record name 2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81995-28-0
Record name 81995-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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